molecular formula C11H10O4 B1295680 Indan-2,2-dicarboxylic acid CAS No. 2437-08-3

Indan-2,2-dicarboxylic acid

Cat. No. B1295680
CAS RN: 2437-08-3
M. Wt: 206.19 g/mol
InChI Key: RYGAENQWIQPFAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dicarboxylic acids can be achieved through several methods. For instance, a scalable carboxylation route to furan-2,5-dicarboxylic acid (FDCA) has been developed using carbonate-promoted C–H carboxylation, which involves the reaction of 2-furoic acid and CO2 under specific conditions . Similarly, Pd(II)-catalyzed carboxylation has been used for the direct carboxylation of aryl and vinyl C-H bonds to form dicarboxylic acids . These methods could potentially be adapted for the synthesis of indan-2,2-dicarboxylic acid.

Molecular Structure Analysis

The molecular structure of dicarboxylic acid derivatives can be characterized using techniques such as X-ray diffraction (XRD). For example, the molecular conformation of a racemic indan derivative was determined by XRD, revealing details about the crystal packing and hydrogen bonding interactions . This information is crucial for understanding the physical properties and reactivity of such compounds.

Chemical Reactions Analysis

Dicarboxylic acids and their derivatives undergo various chemical reactions. Electrophilic substitution reactions have been studied on 1-indancarboxylic acid, showing that certain positions on the molecule are more reactive, which allows for the synthesis of pharmacologically interesting derivatives . Cycliacylation of carboxylic acid derivatives of indan has also been used to produce tricyclic aromatic ketones . These reactions highlight the versatility of dicarboxylic acid derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of dicarboxylic acids are influenced by their molecular structure. For instance, the crystal structure of an indane-based amino acid derivative showed a distorted five-membered ring with an envelope conformation, and the molecular packing was stabilized by hydrogen-bonding interactions . These structural details can affect properties such as solubility, melting point, and reactivity.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Indan derivatives, including indan-2,2-dicarboxylic acid, have been explored for their potential as analgesic and anti-inflammatory agents. A study highlights the synthesis and structure-activity relationships of indan acid derivatives, noting their low ulcerogenicity and potential in pain relief and reducing inflammation (Bachar, Nahar & Sarker, 2016).

Biomedical Imaging

Indan derivatives have been used in the field of biomedical imaging. A research study demonstrated the self-deprotonation of 1,3-bis(dicyanomethylidene)indan in polar media, revealing its potential as a minimal anionic polymethine dye for near-infrared fluorescence imaging in cells and in vivo (Heo et al., 2012).

Molecular Conformation Studies

The molecular conformation of indan derivatives has been a subject of interest in scientific research. A study on the racemic indan derivative (±)-1-trans-3-(3,4-dichlorophenyl)-2,3-dihydro-1H-indene-1-carboxamide provided insights into its structural characterization and achiral crystal structure, contributing to a better understanding of indan derivatives' molecular geometry (Doriguetto et al., 2009).

Synthetic Chemistry and Polymer Synthesis

Indan derivatives are significant in the field of synthetic chemistry, particularly in the synthesis of tricyclic aromatic ketones. A study discusses the synthesis of carboxylic acids substituted in the α-position of indan, which leads to the production of a series of tricyclic aromatic ketones (Isabelle et al., 1980).

Electrochromic Properties

The electrochemical synthesis and electrochromic properties of indan-based poly(2,5-dithienylpyrrole) derivatives have been investigated, highlighting indan's utility in developing materials with changeable optical properties (Wu, Liao & Chen, 2014).

Fermentative Production of Chemicals for Polymer Synthesis

Indan derivatives, as part of dicarboxylic acids, have been explored for their potential in the fermentative production of chemicals used in polymer synthesis. This research area focuses on bio-based routes to produce monomers for polymerization, offering an environmentally friendly alternative to petroleum-based production (Lee, Hong, Lee & Park, 2003).

Safety And Hazards

Indan-2,2-dicarboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1,3-dihydroindene-2,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c12-9(13)11(10(14)15)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGAENQWIQPFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291078
Record name Indan-2,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indan-2,2-dicarboxylic acid

CAS RN

2437-08-3
Record name 2,2-Indandicarboxylic acid
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Record name Indan-2,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydroindene-2,2-dicarboxylic acid
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Synthesis routes and methods I

Procedure details

Sodium (3.7 g) was dissolved in 80 ml of ethyl alcohol, followed by the addition of 150 ml of diethyl ether. Diethyl malonate (12.5 ml) was added followed by 20 g of α, α-dibromo-o-xylene in 150 ml of diethyl ether with overhead stirring. The reaction was heated to reflux for 5 hours. The reaction was cooled, filtered, and the solvent was removed under vacuum. The residue was treated with a potassium hydroxide solution (20 g in 125 ml of water) and heated to reflux for 15 hours. The reaction was then cooled and rinsed with 200 ml of diethyl ether. The aqueous phase was acidified with 30% hydrochloric acid. The precipitate was collected and dried under vacuum over Drieruite for 5 hours to yield 8.86 g of indan-2,2-dicarboxylic acid.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Sodium (3.7 g) was dissolved in 80 ml of ethyl alcohol, followed by the addition of 150 ml of diethyl ether. Diethyl malonate (12.5 ml) was added followed by 20 g of α,α'-dibromo-o-xylene in 150 ml of diethyl ether with overhead stirring. The reaction was heated to reflux for 5 hours. The reaction was cooled, filtered, and the solvent was removed under vacuum. The residue was treated with a potassium hydroxide solution (20 g in 125 ml of water) and heated to reflux for 15 hours. The reaction was then cooled and rinsed with 200 ml of diethyl ether. The aqueous phase was acidified with 30% hydrochloric acid. The precipitate was collected and dried under vacuum over Drieruite for 5 hours to yield 8.86 g of indan-2,2-dicarboxylic acid.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Indan-2,2-dicarboxylic acid
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Indan-2,2-dicarboxylic acid
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Indan-2,2-dicarboxylic acid
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Indan-2,2-dicarboxylic acid
Reactant of Route 5
Indan-2,2-dicarboxylic acid
Reactant of Route 6
Indan-2,2-dicarboxylic acid

Citations

For This Compound
14
Citations
JG Garcia, JD Enas, FR Fronczek - Acta Crystallographica Section C …, 1994 - scripts.iucr.org
The cyclopentene ring has an envelope conformation with the C atom carrying the carboxyl group lying 0.355 (2) A out of the best plane of the other four C atoms. The cyclopentene …
Number of citations: 3 scripts.iucr.org
E Graf von Roedern, H Brandstetter… - Journal of medicinal …, 1998 - ACS Publications
Malonic acid hydroxamate derivatives bis-substituted at the methylene group were synthesized as potential nonpeptidic inhibitors of human neutrophil collagenase (MMP8). The …
Number of citations: 11 pubs.acs.org
JG Garcia, JD Enas, HF VanBrocklin… - … Section C: Crystal …, 1995 - scripts.iucr.org
There are two independent molecules in the asym-metric unit of 5-fluoro-1-indanone (1), C9H7FO. The cyclopentene ring is planar in one of the molecules and slightly distorted into an …
Number of citations: 3 scripts.iucr.org
JD Griffin, MA Zeller, DA Nicewicz - Journal of the American …, 2015 - ACS Publications
A direct, catalytic hydrodecarboxylation of primary, secondary, and tertiary carboxylic acids is reported. The catalytic system consists of a Fukuzumi acridinium photooxidant with …
Number of citations: 262 pubs.acs.org
YH Wang, SH Huang, TC Lin, FY Tsai - Tetrahedron, 2010 - Elsevier
A simply performed procedure for the [Rh(cod)Cl] 2 /cationic 2,2′-bipyridyl system-catalyzed [2+2+2] cycloaddition of α,ω-diynes with terminal and internal alkynes was achieved in …
Number of citations: 29 www.sciencedirect.com
AA Cordi, I Berque-Bestel, T Persigand… - Journal of medicinal …, 2001 - ACS Publications
Classical antidepressants are thought to act by raising monoamine (serotonin and noradrenaline) levels in the brain. This action is generally accomplished either by inhibition of …
Number of citations: 53 pubs.acs.org
M Zeller - 2016 - cdr.lib.unc.edu
Synthesis of Butyrolactones via Polar Radical Crossover Cycloaddition A direct catalytic synthesis of γ-butyrolactones from simple alkene and unsaturated acid starting materials is …
Number of citations: 2 cdr.lib.unc.edu
H Hara, M Hirano, K Tanaka - Tetrahedron, 2009 - Elsevier
A cationic rhodium(I)/BINAP complex catalyzes partial intramolecular [2+2+2] cycloadditions of 1,6- and 1,7-diynes with enol ethers or a ketene acetal giving substituted benzenes in …
Number of citations: 26 www.sciencedirect.com
P Hammershøj, JB Christensen - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
The title compound, C17H22O6, crystallizes with two independent molecules in the asymmetric unit. The bond lengths and angles are generally within the normal ranges. The crystal …
Number of citations: 2 scripts.iucr.org
F Grams, H Brandstetter, RA Engh, D Glitz… - … Inhibitors in Cancer …, 2001 - Springer
Synthetic inhibitors of matrix metalloproteases have been developed using hydroxamate, N-carboxyalkyl, phosphonamidate, phosphinate, thiol, and other groups, each as a ligand for …
Number of citations: 2 link.springer.com

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